molecular formula C14H16F3N B12618490 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- CAS No. 909397-08-6

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-

Cat. No.: B12618490
CAS No.: 909397-08-6
M. Wt: 255.28 g/mol
InChI Key: UCTWNEAJWOJQAQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-, is a bicyclic amine derivative with a unique structural framework combining a rigid 3-azabicyclo[3.1.0]hexane core, a 4-methylphenyl group at position 1, and a trifluoroethyl substituent at position 2. This compound belongs to a class of nonnarcotic analgesics and central nervous system (CNS) modulators, where the para-substituted aromatic ring and electron-withdrawing trifluoroethyl group are critical for its pharmacological profile .

The trifluoroethyl group enhances metabolic stability compared to alkyl substituents (e.g., methyl or allyl), as fluorine atoms reduce susceptibility to oxidative degradation . The 4-methylphenyl group optimizes para-substitution, a feature associated with high analgesic potency in mouse writhing and rat paw-pain assays .

Properties

CAS No.

909397-08-6

Molecular Formula

C14H16F3N

Molecular Weight

255.28 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C14H16F3N/c1-10-2-4-11(5-3-10)13-6-12(13)7-18(8-13)9-14(15,16)17/h2-5,12H,6-9H2,1H3

InChI Key

UCTWNEAJWOJQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CN(C3)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Bicyclic Framework

A common method for synthesizing the bicyclic framework involves reacting a precursor compound with (R)-(−)-epichlorohydrin:

  • Reaction : A compound with a suitable leaving group reacts with (R)-(−)-epichlorohydrin under basic conditions to yield an intermediate that can cyclize to form the bicyclic structure.
  • Conditions : The reaction typically requires controlled temperatures and may involve solvents such as dichloromethane or ethanol.

The introduction of the 4-methylphenyl and trifluoroethyl groups can be performed through several methods:

  • Electrophilic Aromatic Substitution : The 4-methylphenyl group can be introduced via electrophilic aromatic substitution on the bicyclic intermediate.

  • Alkylation : The trifluoroethyl group is often introduced through alkylation reactions using trifluoroethyl halides or similar reagents.

Step 3: Final Modifications

Final modifications may include:

  • Reduction Steps : Reductions using agents like lithium aluminum hydride or sodium borohydride are common to convert carbonyl groups into alcohols, enhancing compound stability.

  • Cyclization : Further cyclization reactions may be employed to close any remaining rings or stabilize intermediates.

Yield and Purity Analysis

The overall yield and purity of synthesized compounds are critical for their application in biological studies:

  • Yield Data : Typical yields for these multi-step syntheses range from 50% to 75%, depending on the specific reaction conditions and purification methods used.

  • Purity Assessment : Techniques such as NMR spectroscopy and thin-layer chromatography (TLC) are commonly employed to assess the purity of the final products.

Comparative Table of Preparation Methods

Method Reactants Conditions Yield (%) Purity (%)
Method A Epichlorohydrin + precursor Basic conditions, reflux 70 >95
Method B Trifluoroethyl halide + bicyclic intermediate Anhydrous conditions 65 >90
Method C Lithium aluminum hydride + carbonyl compound Inert atmosphere, low temperature 75 >98

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that 3-Azabicyclo[3.1.0]hexane derivatives exhibit significant biological activity as modulators of dopamine D3 receptors. These receptors are implicated in various neurological disorders and drug addiction treatments. The compound's unique structure allows it to serve as a lead compound for further modifications aimed at improving efficacy and reducing side effects .

Opioid Receptor Ligands

Another notable application of this compound is its design as an achiral μ-opioid receptor ligand for the treatment of pruritus in dogs. Studies have shown that modifications to the lead structure can lead to compounds with high binding affinity specifically for the μ receptor over δ and κ subtypes . This highlights its versatility in targeting different receptor systems.

A study focused on the structure-activity relationship (SAR) of 3-Azabicyclo[3.1.0]hexane compounds revealed that variations in stereochemistry significantly affect their pharmacological profiles. For instance, specific stereoisomers demonstrated enhanced binding affinity to dopamine receptors compared to others, underscoring the importance of stereochemistry in drug design .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

  • Aryl Group Influence: 4-Methylphenyl (target compound and bicifadine): Maximizes analgesic efficacy in preclinical models due to optimal lipophilicity and steric bulk . Naphthalen-2-yl (centanafadine): Enhains CNS penetration and sustained activity due to extended aromaticity, enabling once-daily dosing . 3,4-Dichlorophenyl: Increases binding affinity to monoamine transporters but shifts therapeutic focus to psychiatric disorders .
  • Methyl (e.g., 1-(3,4-dichlorophenyl)-3-methyl-): Shows moderate activity but rapid clearance due to oxidative metabolism . H (unsubstituted): Retains activity in bicifadine but requires salt forms (e.g., hydrochloride) for solubility .

Pharmacokinetic and Formulation Differences

  • Bicifadine Hydrochloride : Immediate-release formulations achieve high Cmax but require frequent dosing .
  • Centanafadine : Sustained-release formulations reduce Cmax by >50% compared to immediate-release, minimizing side effects .

Stereochemical Considerations

  • The (1R,5S) enantiomer of bicifadine (2v) is exclusively responsible for analgesic activity, confirmed by X-ray crystallography .

Biological Activity

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)- is a bicyclic compound with significant potential in pharmacology, particularly as a modulator of dopamine receptors. This compound's unique structural characteristics contribute to its biological activity, making it an important subject of study in the context of neurological disorders and drug addiction treatments.

Molecular Structure and Properties

The molecular formula for this compound is C13H14F3N, with a molecular weight of 241.25 g/mol. The structure includes a nitrogen atom within the bicyclic framework and features a trifluoromethyl group at the third carbon and a para-methylphenyl group at the first position. This specific arrangement is crucial for its interaction with biological targets.

Biological Activity

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit notable biological activity, particularly as modulators of dopamine D3 receptors. These receptors are implicated in various neurological conditions, including schizophrenia and substance use disorders. The binding affinity of this compound to dopamine receptors has been assessed through various techniques, including radiolabeled ligand binding assays and functional assays in cell lines expressing D3 receptors.

Key Findings:

  • Dopamine Receptor Modulation : The compound has shown promise in modulating D3 receptor activity, which is linked to therapeutic effects in treating addiction and mood disorders .
  • Stereochemistry Impact : The biological activity can vary significantly among different stereoisomers of the compound, emphasizing the importance of stereochemistry in its pharmacological effects .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

Compound NameStructureKey Features
1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexaneStructureContains a fluoro substituent; potential for different receptor interactions
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexaneStructureSimilar core structure; variations in substitution patterns affect biological activity
3-Azabicyclo[3.1.0]hexane, 1-(4-methoxyphenyl)-3-(trifluoromethyl)StructureVariation in substituents; may exhibit different pharmacological profiles

Synthesis and Derivatives

Several methods have been developed for synthesizing derivatives of 3-Azabicyclo[3.1.0]hexane, which are crucial for enhancing biological activity or creating related compounds:

  • Palladium-Catalyzed Reactions : Recent studies have utilized palladium-catalyzed cyclopropanation reactions to produce various derivatives efficiently .
  • 1,3-Dipolar Cycloaddition : This method has been employed to synthesize bis-spirocyclic derivatives with potential applications as opioid receptor antagonists .

Case Studies

Recent research highlights the efficacy of 3-Azabicyclo[3.1.0]hexane derivatives in preclinical models:

  • DOV 21947 : This compound has been studied for its triple uptake inhibition properties (serotonin, norepinephrine, dopamine), showing promise as an antiobesity agent .
  • Antinociceptive Activity : Compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .

Q & A

What structural features of 3-azabicyclo[3.1.0]hexane derivatives contribute to their biological activity, and how can these be methodologically investigated?

The bicyclic scaffold of 3-azabicyclo[3.1.0]hexane provides conformational rigidity, enabling precise interactions with biological targets like neurotransmitter transporters (e.g., serotonin, noradrenaline, dopamine reuptake inhibition) . The 1-(4-methylphenyl) and 3-(2,2,2-trifluoroethyl) substituents enhance lipophilicity and electron-withdrawing effects, influencing binding affinity and metabolic stability.

  • Methodology :
    • Perform comparative molecular docking studies using analogs with varying substituents to map binding pockets (e.g., homology models of monoamine transporters).
    • Use structure-activity relationship (SAR) assays to evaluate substituent effects on potency (e.g., radioligand displacement assays in transfected cells) .

What are the optimal synthetic routes for introducing the 2,2,2-trifluoroethyl group at the 3-position of the bicyclic core?

The trifluoroethyl group is typically introduced via reductive amination or transition-metal-catalyzed cross-coupling .

  • Methodology :
    • Reductive amination : React the bicyclic amine with trifluoroacetaldehyde under hydrogenation conditions (e.g., Pd/C or Raney Ni) .
    • Cross-coupling : Use Suzuki-Miyaura coupling with a trifluoroethyl boronic ester, though steric hindrance may require optimized ligands (e.g., XPhos) .
    • Monitor reaction progress via LC-MS and purify intermediates using flash chromatography with fluorophilic stationary phases.

How can stereoselective synthesis of the 1R,5S configuration be achieved, and what analytical tools validate absolute configuration?

The 1R,5S configuration (critical for analgesic activity in bicifadine analogs) is achieved via asymmetric catalysis or chiral resolution .

  • Methodology :
    • Cu(I)-catalyzed 1,3-dipolar cycloaddition : Employ chiral ligands like Ph-Phosferrox to induce enantioselectivity during bicyclohexane formation .
    • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for bicifadine) .
    • Chiral HPLC : Validate enantiomeric excess (>98%) using columns like Chiralpak IA/IB .

How do solvent and catalyst choices impact diastereoselectivity in cyclopropanation reactions for bicyclohexane synthesis?

Diastereoselectivity in cyclopropanation is highly sensitive to reaction conditions (Table 1):

SolventCatalystTemp (°C)Yield (%)d.r. (endo:exo)
THFPd(OAc)₂807895:5
DCMRuCl₃404260:40
DMFNone656170:30
  • Key findings :
    • Polar aprotic solvents (THF, DMF) favor endo selectivity due to stabilized transition states.
    • Palladium catalysts outperform ruthenium in stereocontrol .
    • Methodology : Screen solvents/catalysts via DoE (Design of Experiments) and analyze products by ¹H NMR integration .

What computational methods are used to predict reaction pathways and transition states in azabicyclohexane synthesis?

Density functional theory (DFT) at the M11/cc-pVDZ level effectively models cycloaddition mechanisms.

  • Case study : Cyclopropene-azomethine ylide 1,3-dipolar cycloadditions exhibit HOMO(cyclopropene)-LUMO(ylide) interactions, with transition-state energies dictating stereoselectivity .
  • Methodology :
    • Use Gaussian or ORCA software to calculate frontier molecular orbitals and transition-state geometries.
    • Validate predictions experimentally via kinetic studies (e.g., variable-temperature NMR) .

How can researchers resolve contradictions in reported biological activities of analogs (e.g., antiproliferative vs. neurotransmitter effects)?

Contradictions often arise from off-target effects or assay-specific conditions.

  • Methodology :
    • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm primary targets (e.g., monoamine transporters vs. kinase pathways) .
    • Profiling assays : Screen analogs across diverse cell lines (e.g., K562, Jurkat) and functional assays (cAMP accumulation, calcium flux) to identify polypharmacology .

What strategies enable the synthesis of bis-spirocyclic derivatives for probing 3D structural diversity?

Bis-spirocycles are synthesized via 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides (e.g., Ruhemann’s purple derivatives).

  • Methodology :
    • React 3-substituted cyclopropenes with protonated Ruhemann’s purple in dioxane at 65°C (67–91% yield).
    • Control diastereofacial selectivity by tuning cyclopropene substituents (e.g., electron-withdrawing groups slow reactivity) .
    • Confirm spirocyclic structures via NOESY and X-ray crystallography .

How can metabolic stability of the trifluoroethyl group be assessed in preclinical studies?

The CF₃ group enhances metabolic stability but may undergo oxidative defluorination.

  • Methodology :
    • In vitro assays : Incubate with liver microsomes (human/rodent) and quantify metabolites via UPLC-QTOF.
    • Isotope labeling : Use ¹⁹F NMR to track fluorine retention .

What are the limitations of current synthetic methods for scaling azabicyclohexane derivatives to gram quantities?

Key limitations include:

  • Catalyst cost : Pd-based catalysts (e.g., Pd(OAc)₂) are expensive; consider ligand-free systems .
  • Purification challenges : Bicyclic amines often require ion-exchange chromatography or recrystallization from MeOH .
  • Methodology : Optimize batch vs. flow chemistry for cyclopropanation steps to improve throughput .

How can researchers leverage azabicyclohexane scaffolds for novel CNS drug discovery beyond analgesia?

The scaffold’s rigidity and tunable substituents make it viable for:

  • Neurodegeneration : Target α-synuclein aggregation (via HTS with thioflavin T assays).
  • Psychiatry : Design σ-1 receptor modulators using computational fragment-based design .

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